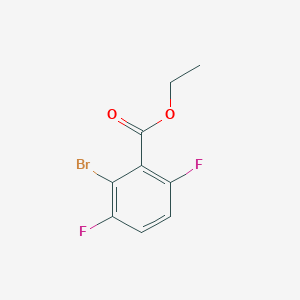

Ethyl 2-bromo-3,6-difluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-3,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)7-5(11)3-4-6(12)8(7)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINNREUSPXXOMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties and Structural Elucidation

An In-Depth Technical Guide to Ethyl Halogenated Benzoates: Focus on Ethyl 4-bromo-2,6-difluorobenzoate

This guide provides a comprehensive overview of the synthesis, properties, and applications of ethyl halogenated benzoates, with a specific focus on Ethyl 4-bromo-2,6-difluorobenzoate. These compounds are pivotal building blocks in medicinal chemistry and materials science, where the strategic incorporation of halogen atoms can significantly modulate the biological activity and physicochemical properties of target molecules.

Ethyl 4-bromo-2,6-difluorobenzoate is an organic compound featuring a benzene ring substituted with a bromine atom, two fluorine atoms, and an ethyl ester functional group. The presence and positioning of these functional groups impart unique chemical characteristics that are valuable in organic synthesis.

Table 1: Physicochemical Properties of Ethyl 4-bromo-2,6-difluorobenzoate and Related Isomers

| Property | Ethyl 4-bromo-2,6-difluorobenzoate | Ethyl 2-bromo-3,5-difluorobenzoate | Ethyl 2-bromo-4,6-difluorobenzoate |

| Molecular Formula | C₉H₇BrF₂O₂[1][2] | C₉H₇BrF₂O₂[3] | C₉H₇BrF₂O₂[4] |

| Molecular Weight | 265.05 g/mol [1] | 265.05 g/mol [3] | 265.05 g/mol [4] |

| CAS Number | 773139-36-9[1] | 1804909-80-5[3] | 1807243-91-9[4] |

| Appearance | Varies, typically a solid or oil | - | - |

| SMILES | O=C(OCC)C1=C(F)C=C(Br)C=C1F[1] | O=C(OCC)C1=CC(F)=CC(F)=C1Br[3] | O=C(OCC)C1=C(Br)C(F)=CC(F)=C1 |

The strategic placement of the fluorine atoms at positions 2 and 6, ortho to the ester group, creates steric hindrance that can influence the reactivity of the ester. The electron-withdrawing nature of the fluorine and bromine atoms enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions under certain conditions.

Synthesis of Ethyl Halogenated Benzoates

The synthesis of ethyl halogenated benzoates typically involves the esterification of the corresponding halogenated benzoic acid. A general and robust method is the Fischer esterification, which utilizes an excess of the alcohol in the presence of a strong acid catalyst.

General Protocol for Fischer Esterification

This protocol describes the synthesis of a halogenated ethyl benzoate from its corresponding benzoic acid precursor.

Materials:

-

Halogenated benzoic acid (e.g., 4-bromo-2,6-difluorobenzoic acid)

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

In a round-bottom flask, dissolve the halogenated benzoic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.[5]

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Transfer the residue to a separatory funnel and wash with deionized water to remove the acid catalyst and any remaining ethanol.

-

Extract the aqueous layer with ethyl acetate (3x).[5]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[5]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure ethyl halogenated benzoate.[5]

Synthesis Workflow Diagram

Caption: Fischer Esterification Workflow.

The choice of an acid catalyst like sulfuric acid is crucial for protonating the carbonyl oxygen of the benzoic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by the ethanol nucleophile. The use of excess ethanol shifts the equilibrium towards the product side, maximizing the yield.

Applications in Research and Development

Halogenated aromatic compounds, including ethyl 4-bromo-2,6-difluorobenzoate, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of halogens can enhance a molecule's biological activity.[2]

The bromine atom serves as a versatile synthetic handle for introducing further complexity through cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. The fluorine atoms can improve metabolic stability and binding affinity of a drug molecule to its target protein. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification.

Safety and Handling

Halogenated organic compounds require careful handling due to their potential toxicity and reactivity. It is imperative to consult the Safety Data Sheet (SDS) before use.

Table 2: General GHS Hazard Information for Halogenated Benzoates

| Hazard Class | Precautionary Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[6] |

| Skin Corrosion/Irritation | Causes skin irritation.[6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[6] |

| Flammability | Flammable liquid and vapor (for some related compounds).[7] |

Handling Precautions:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Keep away from heat, sparks, and open flames.[8]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Ethyl 4-bromo-2,6-difluorobenzoate and its isomers are important building blocks in synthetic organic chemistry. Their unique combination of functional groups allows for a wide range of chemical transformations, making them valuable precursors for the development of new pharmaceuticals and functional materials. A thorough understanding of their synthesis, reactivity, and safe handling is essential for their effective utilization in research and development.

References

-

PubChem. Ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate. [Link]

-

Alfa Aesar. Material Safety Data Sheet. [Link]

-

RSC Publishing. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

ResearchGate. how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. [Link]

-

PubChem. 2-Bromo-3,6-difluorobenzonitrile. [Link]

-

Beilstein-Institut. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]

- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

Sources

- 1. 773139-36-9|Ethyl 4-bromo-2,6-difluorobenzoate|BLD Pharm [bldpharm.com]

- 2. CAS 773139-36-9: Ethyl 4-bromo-2,6-difluorobenzoate [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 1807243-91-9|Ethyl 2-bromo-4,6-difluorobenzoate|BLD Pharm [bldpharm.com]

- 5. Ethyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 2-bromo-3,6-difluorobenzoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-3,6-difluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, provides a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these halogens offers multiple, distinct reaction sites, enabling selective functionalization through various cross-coupling and substitution reactions. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, serving as a critical resource for researchers engaged in drug discovery and advanced material development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with an ethyl ester group at position 1, a bromine atom at position 2, and fluorine atoms at positions 3 and 6. This arrangement creates a sterically hindered and electronically distinct environment around the ester linkage and the reactive halogen sites.

The precursor acid, 2-Bromo-3,6-difluorobenzoic acid , is a known compound with the CAS Number 124244-65-1 . While a specific CAS number for the ethyl ester is not prominently cataloged, its properties can be reliably extrapolated from the parent acid and related structures.

Table 1: Physicochemical Properties of 2-Bromo-3,6-difluorobenzoic Acid and Predicted Properties for its Ethyl Ester

| Property | 2-Bromo-3,6-difluorobenzoic acid | This compound (Predicted/Related) |

| CAS Number | 124244-65-1[1] | Not Available |

| Molecular Formula | C₇H₃BrF₂O₂ | C₉H₇BrF₂O₂ |

| Molecular Weight | 237.00 g/mol | 265.05 g/mol [2][3] |

| Appearance | Solid (Typical for benzoic acids) | Liquid or low-melting solid (Typical for ethyl esters) |

| SMILES | C1=CC(=C(C(=C1F)C(=O)O)Br)F | CCOC(=O)C1=C(Br)C(F)=CC=C1F |

| InChI Key | ZLBFRHCWALNQIJ-UHFFFAOYSA-N | Unavailable |

| Solubility | Soluble in organic solvents (e.g., ethers, acetone) | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

| LogP (Predicted) | 2.3 | ~2.9 |

Synthesis and Reaction Pathways

The synthesis of this compound is primarily achieved through a two-step process: the formation of the precursor 2-bromo-3,6-difluorobenzoic acid, followed by its esterification.

Synthesis of 2-Bromo-3,6-difluorobenzoic Acid

For instance, the synthesis of the isomeric 4-bromo-2,6-difluorobenzoic acid is achieved by reacting 3,5-difluorobromobenzene with an organolithium reagent, followed by quenching with carbon dioxide (dry ice) and subsequent acidic workup[4]. A similar directed ortho-metalation strategy could be adapted for the synthesis of the 2-bromo-3,6-difluoro isomer, starting from 1,4-difluoro-2-bromobenzene. The directing effect of the fluorine atoms would guide the lithiation to the desired position.

Fischer-Speier Esterification

Once the precursor acid is obtained, the ethyl ester is synthesized via the classic Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol, with a strong acid like sulfuric acid or p-toluenesulfonic acid serving as the catalyst. The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or a large excess of the alcohol is used[5][6].

Experimental Protocol: Fischer Esterification of 2-Bromo-3,6-difluorobenzoic Acid

This protocol is a generalized procedure based on the principles of Fischer esterification and should be adapted and optimized based on laboratory-scale reaction monitoring.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-3,6-difluorobenzoic acid (1.0 eq).

-

Reagent Addition : Add anhydrous ethanol (20-30 eq), which serves as both the reactant and the solvent.

-

Catalyst : Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) to the stirring mixture.

-

Reflux : Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : After cooling to room temperature, neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

-

Washing : Combine the organic layers and wash sequentially with water and brine to remove any remaining impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Applications in Research and Drug Development

Halogenated aromatic compounds are fundamental building blocks in modern synthetic chemistry, particularly for the pharmaceutical and agrochemical industries. The presence of halogen atoms can significantly enhance the biological activity and pharmacokinetic properties of a molecule.

-

Medicinal Chemistry : The fluorine atoms in this compound can increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, fluorine can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets. The bromine atom serves as a versatile handle for introducing molecular diversity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings, allowing for the construction of complex libraries of potential drug candidates.

-

Agrochemicals : Similar to pharmaceuticals, the incorporation of halogens is a common strategy in the design of new pesticides and herbicides to enhance their efficacy and environmental stability.

-

Materials Science : Polyfluorinated aromatic compounds are precursors to advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs), where the unique electronic properties imparted by the fluorine atoms are highly desirable.

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data requires experimental analysis. However, based on the structure, the following characteristic signals in NMR, IR, and MS spectra can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Signals and Characteristics |

| ¹H NMR | - Aromatic Protons (2H) : Complex multiplets between δ 7.0-7.8 ppm, showing coupling to each other and to the fluorine atoms. - Ethyl Methylene (-CH₂-) (2H) : A quartet around δ 4.4 ppm due to coupling with the methyl protons. - Ethyl Methyl (-CH₃) (3H) : A triplet around δ 1.4 ppm due to coupling with the methylene protons. |

| ¹³C NMR | - Carbonyl Carbon (C=O) : Signal expected around δ 160-165 ppm. - Aromatic Carbons (6C) : Signals between δ 110-160 ppm. Carbons bonded to fluorine will appear as doublets due to C-F coupling. The carbon bonded to bromine will also have a characteristic shift. - Ethyl Carbons (-OCH₂CH₃) : Signals around δ 62 ppm and δ 14 ppm. |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to F-F and F-H coupling. |

| Mass Spec (EI) | - Molecular Ion (M⁺) : A characteristic pair of peaks of nearly equal intensity at m/z 264 and 266, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Fragmentation : Loss of the ethoxy group (-OEt, 45 Da) to give a fragment at m/z 219/221. Loss of the entire ester group. |

| IR Spec | - C=O Stretch (Ester) : Strong absorption band around 1720-1740 cm⁻¹. - C-O Stretch (Ester) : Strong absorption band around 1250-1300 cm⁻¹. - C-F Stretch : Strong absorption bands in the 1100-1300 cm⁻¹ region. - Aromatic C=C Stretch : Bands in the 1450-1600 cm⁻¹ region. |

Safety and Handling

While specific safety data for this compound is not available, data for structurally similar compounds, such as Ethyl 2-bromo-3,5-difluorobenzoate (CAS 1804909-80-5), should be used as a guideline.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) are typical for such compounds[2].

-

GHS Pictograms : GHS07 (Exclamation Mark) is commonly associated with these hazards[3].

-

Precautionary Statements :

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling : This compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a highly functionalized and valuable building block for synthetic chemistry. Its strategically positioned halogen atoms provide orthogonal reactivity, making it an attractive starting material for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. While its synthesis requires careful control of regioselectivity, the established principles of directed ortho-metalation and Fischer esterification provide a clear pathway to its production. This guide serves as a foundational resource for scientists looking to leverage the unique chemical properties of this versatile compound in their research and development endeavors.

References

- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

- CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

- WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

-

AA Blocks. 1545707-03-6 | ethyl 2-amino-5-bromo-3,6-difluorobenzoate. [Link]

- EP1045823B1 - Process for making certain benzoic acid compounds.

-

Wikipedia. Fischer–Speier esterification. [Link]

-

University of Calgary. Experiment 10: Fischer Esterification. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

Sources

- 1. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

- 2. aablocks.com [aablocks.com]

- 3. chemscene.com [chemscene.com]

- 4. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

An In-depth Technical Guide to Ethyl 2-bromo-3,6-difluorobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-3,6-difluorobenzoate is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, offers a versatile platform for the synthesis of more complex molecules. The presence of fluorine, in particular, can profoundly influence the physicochemical and biological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known and predicted physical properties, a plausible synthetic route, and potential applications of this compound, serving as a valuable resource for researchers in the field of drug discovery and organic synthesis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇BrF₂O₂ | Calculated |

| Molecular Weight | 265.05 g/mol | Calculated[1] |

| CAS Number | Not assigned | N/A |

| Appearance | Predicted: Colorless to pale yellow liquid or low melting solid | Inferred from related compounds |

| Boiling Point | Predicted: >200 °C at atmospheric pressure | Inferred from related compounds |

| Melting Point | Predicted: <50 °C | Inferred from related compounds |

| Density | Predicted: ~1.6 g/cm³ | Inferred from related compounds |

| Solubility | Predicted: Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); Insoluble in water. | Inferred from related compounds |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from the corresponding carboxylic acid, 2-bromo-3,6-difluorobenzoic acid.

Step 1: Synthesis of 2-bromo-3,6-difluorobenzoic acid

The synthesis of the precursor acid, 2-bromo-3,6-difluorobenzoic acid, can be envisioned through the bromination of 2,5-difluorobenzoic acid. This approach is based on established methodologies for the selective halogenation of aromatic compounds.

Caption: Proposed synthesis of 2-bromo-3,6-difluorobenzoic acid.

Experimental Protocol:

-

To a solution of 2,5-difluorobenzoic acid in a suitable solvent (e.g., dichloromethane or acetic acid), add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add one equivalent of bromine (Br₂) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-bromo-3,6-difluorobenzoic acid.

Step 2: Esterification to this compound

The final step is the esterification of 2-bromo-3,6-difluorobenzoic acid with ethanol, which can be achieved through a classic Fischer esterification.

Caption: Synthesis of this compound.

Experimental Protocol:

-

Dissolve 2-bromo-3,6-difluorobenzoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for several hours.

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by vacuum distillation or column chromatography to obtain pure this compound.

Spectral Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the ethyl methylene protons (O-CH₂) around δ 4.4 ppm and a triplet for the ethyl methyl protons (CH₃) around δ 1.4 ppm. The aromatic region should display complex multiplets for the two aromatic protons, influenced by both fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the ester carbonyl carbon (~165 ppm), the ethyl group carbons, and the aromatic carbons. The carbon atoms attached to fluorine will exhibit large C-F coupling constants.

-

IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band for the C=O stretching of the ester group around 1720-1740 cm⁻¹. C-F stretching vibrations will appear in the region of 1100-1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the ethoxy group and subsequent cleavages of the aromatic ring.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, precautions should be taken based on the data for similar compounds like Ethyl 2-bromo-3,5-difluorobenzoate, which is listed with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H320 (Causes eye irritation).[1] Therefore, it is recommended to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Discovery and Development

Halogenated benzoic acid esters are valuable intermediates in the synthesis of pharmaceuticals. The introduction of fluorine atoms into a drug candidate can enhance its metabolic stability by blocking sites of enzymatic oxidation. Furthermore, the lipophilicity of a molecule can be fine-tuned by the strategic placement of fluorine atoms, which can improve its absorption and distribution characteristics.

The bromine atom in this compound serves as a versatile handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the construction of complex molecular scaffolds for drug discovery. This compound can be a key starting material for the synthesis of novel kinase inhibitors, receptor antagonists, and other biologically active molecules.

Caption: Potential applications in synthetic chemistry.

Conclusion

This compound is a promising, albeit currently under-characterized, chemical entity. This guide has provided a framework for its physical properties, a plausible synthetic pathway, and its potential applications, particularly in the realm of medicinal chemistry. As research progresses, it is anticipated that this compound will become a valuable tool for the development of novel therapeutics and functional materials. The strategic incorporation of its unique structural features holds the key to unlocking new avenues in drug design and synthesis.

References

Sources

A Practical Guide to Determining the Solubility of Ethyl 2-bromo-3,6-difluorobenzoate in Organic Solvents

This technical guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to understand, predict, and experimentally determine the solubility of Ethyl 2-bromo-3,6-difluorobenzoate in various organic solvents. Given the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles of solubility and provides a robust, field-proven experimental protocol.

Introduction: The Significance of Solubility

This compound is a halogenated aromatic ester, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The solubility of such an intermediate is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the overall efficiency of a synthetic route. A thorough understanding of its solubility profile enables chemists to select appropriate solvent systems, optimize reaction conditions, and develop scalable and reproducible processes.

This guide will first delve into the predicted physicochemical properties of this compound, drawing on data from structurally analogous compounds. Subsequently, it will lay out the theoretical basis for its solubility in common organic solvents. The core of this document is a detailed, step-by-step protocol for the experimental determination of its thermodynamic solubility using the gold-standard shake-flask method, followed by guidance on data analysis and interpretation.

Physicochemical Profile and Solubility Prediction

| Property | Value (for related compounds) | Implication for Solubility |

| Molecular Formula | C₉H₇BrF₂O₂ | - |

| Molecular Weight | 265.05 g/mol | Larger molecules can sometimes be less soluble.[1] |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be > 2.9 (based on similar compounds like Ethyl 2-bromo-3,5-difluorobenzoate having a LogP of 2.904)[2] | A high LogP value indicates a preference for non-polar environments and suggests low aqueous solubility and good solubility in non-polar organic solvents. |

| Hydrogen Bond Acceptors | 2 (the oxygen atoms in the ester group)[2] | Can interact with protic solvents, but the overall molecule is not dominated by these interactions. |

| Hydrogen Bond Donors | 0[2] | The molecule cannot act as a hydrogen bond donor. |

Based on this profile, this compound is predicted to be a relatively non-polar molecule with limited ability to form strong hydrogen bonds.

Predicted Solubility Behavior: "Like Dissolves Like"

The fundamental principle of solubility is that "like dissolves like."[1] This means that substances with similar polarities are more likely to be soluble in one another.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to its high predicted LogP and the presence of a large, non-polar aromatic ring, this compound is expected to exhibit good solubility in these solvents. The primary intermolecular forces at play will be van der Waals forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have a moderate polarity and can engage in dipole-dipole interactions. The ester functional group of the target compound will contribute to some polarity, suggesting moderate to good solubility in this class of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to donate hydrogen bonds. While the ester's oxygen atoms can act as hydrogen bond acceptors, the overall non-polar character of the molecule, imparted by the halogenated benzene ring, will likely limit its solubility in highly polar protic solvents. Solubility is expected to be low in alcohols and very low in water.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method.[3][4] This method ensures that the solvent is fully saturated with the solute and that a thermodynamic equilibrium has been reached.

Workflow for the Shake-Flask Method

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Chosen organic solvent(s) (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of the Suspension:

-

Add an excess amount of solid this compound to a vial. An excess is crucial to ensure that the solution becomes saturated and solid remains after equilibration. A general rule is to add enough solid that a visible amount remains at the end of the experiment.

-

Accurately add a known volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully draw the supernatant into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[6]

-

-

Analysis of the Saturated Solution:

-

Accurately dilute a known volume of the clear filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Measure the concentration of the diluted solution using a pre-validated analytical method (UV-Vis Spectroscopy or HPLC).

-

Analytical Method: UV-Vis Spectroscopy

UV-Vis spectroscopy is a suitable method for quantifying the concentration of aromatic compounds.[7][8]

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent by scanning a dilute solution across the UV spectrum.

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of the compound in the solvent.

-

Measure the absorbance of each standard at the λ_max.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert Law, this should yield a linear relationship.[9]

-

-

Sample Analysis:

-

Measure the absorbance of the diluted filtrate.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Analytical Method: HPLC

High-Performance Liquid Chromatography (HPLC) offers high specificity and is an excellent alternative for concentration measurement.[10][11]

-

Method Development: Develop an HPLC method (e.g., reverse-phase) that gives a sharp, well-resolved peak for this compound.

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Sample Analysis:

-

Inject the diluted filtrate.

-

Determine the concentration of the diluted sample using the calibration curve.

-

Calculation of Solubility

The solubility (S) is calculated from the concentration of the diluted sample (C_diluted) and the dilution factor (DF):

S = C_diluted × DF

The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for easy comparison across different solvents.

| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (e.g., at 25°C) |

| Hexane | 0.1 | High | To be determined |

| Toluene | 2.4 | High | To be determined |

| Dichloromethane | 3.1 | Good | To be determined |

| Ethyl Acetate | 4.4 | Good | To be determined |

| Acetone | 5.1 | Moderate | To be determined |

| Ethanol | 4.3 | Low | To be determined |

| Methanol | 5.1 | Low | To be determined |

The results should be interpreted in the context of the theoretical principles discussed earlier. Discrepancies between predicted and experimental solubility can provide insights into specific solute-solvent interactions that were not accounted for in the initial prediction.

Conclusion

References

-

PubChem. Ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate. National Center for Biotechnology Information. [Link]

-

ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. [Link]

-

Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Parameters of HPLC system used in solubility experiments for concentration measurement. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

Technology Networks. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Chemistry LibreTexts. UV-Visible Spectroscopy. [Link]

-

ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. [Link]

-

MDPI. Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. [Link]

-

Chromatography Forum. how can i test the solubility in hplc please ? [Link]

-

MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

ACS Publications. Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. [Link]

-

SciTechnol. Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. [Link]

-

Unipd. Predicting drug solubility in organic solvents mixtures. [Link]

-

Semantic Scholar. Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers. [Link]

-

PubChem. 2-Bromo-a-ethyl-3,6-difluorobenzenemethanol. National Center for Biotechnology Information. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. enamine.net [enamine.net]

- 6. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. longdom.org [longdom.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pharmaguru.co [pharmaguru.co]

- 11. improvedpharma.com [improvedpharma.com]

Navigating the Synthesis of Ethyl 2-bromo-3,6-difluorobenzoate: A Technical Guide for Advanced Research

For researchers, chemists, and professionals in drug development, the accessibility of novel chemical building blocks is a critical determinant of discovery timelines. This in-depth technical guide addresses the commercial availability and synthetic pathway for Ethyl 2-bromo-3,6-difluorobenzoate, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science.

While a direct commercial source for this compound is not readily found in the catalogs of major chemical suppliers, this guide provides a comprehensive overview of the readily available starting material and a detailed, field-proven protocol for its efficient synthesis. This empowers research teams to procure the necessary precursor and confidently produce the target molecule in-house or through a custom synthesis partner.

Strategic Procurement: The Precursor Acid

The most direct and reliable route to this compound begins with its corresponding carboxylic acid, 2-Bromo-3,6-difluorobenzoic acid . This key precursor is commercially available from a variety of suppliers, ensuring a stable and accessible starting point for your research endeavors.

Below is a summary of representative suppliers for 2-Bromo-3,6-difluorobenzoic acid (CAS Number: 124244-65-1):

| Supplier | Product Name | CAS Number | Additional Information |

| Alachem Co., Ltd.[1] | 2-Bromo-3,6-difluorobenzoic acid | 124244-65-1 | Catalog No.: E14T19, Molecular Formula: C7H3BrF2O2 |

| BLD Pharm[2] | 2-Bromo-3,6-difluorobenzoic acid | 124244-65-1 | Cold-chain transportation available. |

| Win-Win Chemical[3] | 2-Bromo-3,6-difluorobenzoic acid | 124244-65-1 | Molecular Formula: C7H3BrF2O2 |

| King-Pharm[4] | 2-bromo-3,6-difluorobenzoic acid | 124244-65-1 | Product Code: 2369039 |

| Fluorochem Ltd.[5] | 2-Bromo-3,6-difluorobenzoic acid | 124244-65-1 | Storage: Room temperature. |

Disclaimer: This table is for informational purposes only and does not represent a complete list of all available suppliers. Researchers should conduct their own due diligence before procurement.

The Synthetic Blueprint: Fischer Esterification

The conversion of 2-Bromo-3,6-difluorobenzoic acid to its ethyl ester is most effectively achieved through a classic and robust organic reaction: the Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis, prized for its reliability and scalability.

The presence of ortho-substituents on the benzoic acid may slightly hinder the reaction rate due to steric effects.[6][7] However, by employing an excess of the alcohol (ethanol in this case), which also serves as the solvent, and an appropriate acid catalyst, the reaction equilibrium can be driven towards the formation of the desired ester, ensuring a high yield.[8]

Reaction Causality and Mechanistic Insight

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol (ethanol). Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ethyl ester.

Figure 1: Mechanistic workflow of the Fischer esterification.

Detailed Experimental Protocol

This protocol is a robust starting point and may be optimized based on laboratory-specific conditions and analytical monitoring.

Materials:

-

2-Bromo-3,6-difluorobenzoic acid (1.0 eq)

-

Anhydrous Ethanol (20-30 eq, serving as solvent)

-

Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-3,6-difluorobenzoic acid.

-

Reagent Addition: Add anhydrous ethanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid with stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product as a pure compound.

Figure 2: Step-by-step synthesis workflow.

The Strategic Advantage in Research and Development

Fluorinated organic molecules are of paramount importance in modern drug discovery.[9] The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. This compound, with its strategically placed fluorine and bromine atoms, serves as a versatile scaffold for the introduction of further molecular complexity.

The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, offering further avenues for derivatization.

Custom Synthesis: An Alternative Procurement Route

For research groups without the capacity for in-house synthesis, numerous contract research organizations (CROs) and custom synthesis companies specialize in the production of fluorinated building blocks. When approaching these vendors, providing the CAS number of the starting material (2-Bromo-3,6-difluorobenzoic acid, CAS 124244-65-1) and a reference to the Fischer esterification protocol will streamline the quoting and production process.

Conclusion

While this compound is not a stock chemical, its synthesis is straightforward and relies on a readily available and affordable precursor. This technical guide provides the necessary information for its procurement and preparation, empowering researchers to access this valuable building block for their discovery programs. The strategic application of this and similar fluorinated synthons will undoubtedly continue to fuel innovation in medicinal chemistry and materials science.

References

-

Alachem Co., Ltd. 2-Bromo-3,6-difluorobenzoic acid. [Link]

-

Win-Win Chemical. 2-Bromo-3,6-difluorobenzoic acid. [Link]

-

King-Pharm. 2-bromo-3,6-difluorobenzoic acid. [Link]

-

Fluorochem Ltd. 2-Bromo-3,6-difluorobenzoic acid. [Link]

-

ScienceDaily. Novel method to synthesize valuable fluorinated drug compounds. [Link]

-

Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]

-

The Journal of Organic Chemistry. A Method for the Esterification of Hindered Acids. [Link]

Sources

- 1. 124244-65-1 | 2-Bromo-3,6-difluorobenzoic acid - Alachem Co., Ltd. [alachem.co.jp]

- 2. 124244-65-1|2-Bromo-3,6-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 124244-65-1 2-Bromo-3,6-difluorobenzoic acid 2-溴-3,6-二氟苯甲酸 -Win-Win Chemical [win-winchemical.com]

- 4. 124244-65-1 2-bromo-3,6-difluorobenzoic acid [chemsigma.com]

- 5. 124244-65-1・2-Bromo-3,6-difluorobenzoic acid・2-Bromo-3,6-difluorobenzoic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. studylib.net [studylib.net]

- 9. sciencedaily.com [sciencedaily.com]

Spectroscopic Profile of Ethyl 2-bromo-3,6-difluorobenzoate: A Technical Guide

Introduction

Ethyl 2-bromo-3,6-difluorobenzoate is a halogenated aromatic ester with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise substitution pattern on the benzene ring, featuring a bromine atom and two fluorine atoms, imparts unique electronic and steric properties to the molecule. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages fundamental principles of spectroscopy and draws upon spectral data from structurally analogous compounds to predict and interpret the ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach not only offers a detailed spectroscopic profile of the target molecule but also serves as an educational resource for researchers working with similar halogenated aromatic systems.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound dictates a distinct set of spectroscopic signatures. The presence of magnetically active nuclei (¹H, ¹³C, ¹⁹F), the carbonyl group of the ester, and the carbon-halogen bonds all give rise to characteristic signals in their respective spectroscopic techniques.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide crucial information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons.

-

Aromatic Region: The two aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings. Based on the substitution pattern, we would predict two distinct signals in the aromatic region, likely between δ 7.0 and 8.0 ppm.

-

Ethyl Group: The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to each other. The methylene quartet is expected around δ 4.4 ppm, and the methyl triplet around δ 1.4 ppm. These chemical shifts are influenced by the electron-withdrawing nature of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | m | 1H | Ar-H |

| ~7.1 - 7.4 | m | 1H | Ar-H |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the presence of fluorine, carbon signals will exhibit C-F coupling.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 160-170 ppm.

-

Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals, with their chemical shifts influenced by the attached substituents (Br, F, and the ester group). The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF).

-

Ethyl Group Carbons: The methylene carbon (-OCH₂-) is expected around δ 62 ppm, while the methyl carbon (-CH₃) will be found further upfield, around δ 14 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O |

| ~155-160 (d, ¹JCF) | C-F |

| ~110-140 | Aromatic C |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms.

-

The chemical shifts will be influenced by the other substituents on the ring. The signals will likely appear as complex multiplets due to fluorine-fluorine and fluorine-proton couplings. A supporting information document for a related reaction mentions a ¹⁹F-NMR signal at -105.83 ppm for a difluorinated compound, which can serve as a rough reference point.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.

-

C-O Stretch: Absorptions in the region of 1100-1300 cm⁻¹ for the C-O stretching vibrations of the ester group.

-

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-F Stretch: Strong absorptions in the 1000-1400 cm⁻¹ range, characteristic of carbon-fluorine bonds.

-

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching of the ethyl group will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₇BrF₂O₂), the molecular weight is 265.05 g/mol .

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 264 and 266.

-

Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and the loss of ethylene (-C₂H₄, 28 Da) via a McLafferty rearrangement.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard parameters for pulse width and relaxation delay.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the ¹⁹F spectrum. No special setup is usually required beyond selecting the correct nucleus.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Figure 2. General workflow for NMR data acquisition and analysis.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) absorptions.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify this compound, assess its purity, and track its involvement in chemical synthesis. The principles and comparative data used in this guide also serve as a valuable reference for the spectroscopic analysis of other polysubstituted halogenated aromatic compounds.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Application of Ethyl 2-bromo-3,6-difluorobenzoate Analogs and Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-bromo-3,6-difluorobenzoate, a highly versatile and valuable building block in modern organic synthesis. We delve into the strategic importance of its unique trifunctional substitution pattern, offering insights into the synthesis of the core scaffold and its subsequent derivatization. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone methodology for generating diverse libraries of biaryl compounds. This document is intended for researchers, chemists, and drug development professionals, providing not only theoretical principles but also detailed, field-proven experimental protocols, troubleshooting advice, and an exploration of the significant applications of the resulting derivatives in medicinal chemistry and materials science.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the design of molecular scaffolds that offer precise and versatile points for modification is paramount. This compound emerges as a scaffold of significant interest due to the unique and synergistic roles of its substituents.

-

The Bromo Group: The bromine atom at the 2-position serves as an exceptionally reliable reactive handle. It is an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki, Heck, and Sonogashira couplings.[1] This allows for the facile and controlled introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[1]

-

The Difluoro Substitution: The presence of two fluorine atoms on the aromatic ring profoundly influences the molecule's electronic and physicochemical properties. Fluorine, as the most electronegative element, imparts a strong inductive effect, which can significantly enhance the metabolic stability and binding affinity of derivative compounds—highly desirable traits in pharmaceutical design.[1] The specific 3,6-difluoro pattern also creates a distinct electronic environment that can influence reaction regioselectivity and the conformational preferences of the final product.

-

The Ethyl Ester: The ester functionality is not merely a passive component. It can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a secondary point for diversification and conjugation to other molecules.

This guide will systematically explore the synthesis of this core scaffold and detail the robust methodologies for its derivatization, with a particular emphasis on the Suzuki-Miyaura coupling as a powerful tool for generating novel analogs.

Synthesis of the Core Scaffold: A Plausible Synthetic Route

While numerous variations exist, a common and logical approach to synthesizing this compound involves a multi-step sequence starting from readily available precursors. A representative pathway often involves the esterification of the corresponding carboxylic acid. The synthesis of the parent acid, 2-bromo-3,6-difluorobenzoic acid, can be achieved through methods such as the lithiation of a suitable brominated difluorobenzene precursor followed by carboxylation. A standard and effective method for the final esterification step is the Fischer esterification.

A generalized synthesis is outlined below.

Caption: Proposed synthetic pathway for the core scaffold.

Protocol 1: Fischer Esterification of 2-Bromo-3,6-difluorobenzoic Acid

This protocol is adapted from established procedures for the esterification of similar brominated aromatic acids.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-3,6-difluorobenzoic acid (1.0 equiv) in anhydrous ethanol (10-20 mL per gram of acid).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equiv) to the stirring solution.

-

Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.

-

Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Key Derivatization Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent method for creating C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl derivatives from the this compound core.[3][4][5]

Reaction Principle and Catalytic Cycle

The reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The universally accepted mechanism proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Causality Behind Experimental Choices

The success of a Suzuki coupling hinges on the rational selection of its components.

-

Palladium Catalyst & Ligand: The choice is critical. For substrates like ours, which may be sterically hindered or electronically modified by the fluorine atoms, phosphine-based ligands (e.g., SPhos, XPhos) are often superior.[4] They form bulky, electron-rich complexes with the palladium center, which promotes the oxidative addition step and stabilizes the catalytic species, preventing catalyst decomposition.[4]

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid. It facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation to the palladium(II) center.[5][7]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used.[4][6] The organic solvent solubilizes the aryl halide and the catalyst, while water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

Typical Reaction Parameters

The following table summarizes common conditions for Suzuki couplings involving aryl bromides, which serve as an excellent starting point for optimization.

| Parameter | Common Reagents/Conditions | Rationale |

| Aryl Halide | This compound (1.0 equiv) | Core scaffold |

| Boronic Acid | Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv) | Coupling partner |

| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) (1-5 mol%) | Source of active Pd(0) |

| Ligand | SPhos, XPhos, PPh₃ (2-10 mol%) | Stabilizes catalyst, enhances reactivity |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2.0-3.0 equiv) | Activates the boronic acid |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes organic & inorganic components |

| Temperature | 80-120 °C | Provides activation energy for the reaction |

Detailed Experimental Protocol: Suzuki Coupling

This protocol provides a robust, self-validating workflow for the coupling of this compound with a generic arylboronic acid.

Caption: A self-validating workflow for Suzuki coupling.

Protocol 2: General Procedure for Suzuki Coupling

-

Materials: this compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), Ligand (e.g., SPhos, 4-10 mol%), Base (e.g., K₃PO₄, 2.0-3.0 equiv), and a degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v).

-

Reaction Setup: To an oven-dried round-bottom flask or microwave vial containing a magnetic stir bar, add the this compound, arylboronic acid, base, catalyst, and ligand.

-

Degassing: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes. Add the degassed solvent via syringe.[3]

-

Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]

-

Monitoring (Self-Validation): Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).[4][6]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[3][4]

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.

Troubleshooting Common Issues

-

Low or No Conversion: Ensure reagents and solvents are anhydrous and the system is thoroughly deoxygenated. Consider increasing the temperature, reaction time, or catalyst/ligand loading. Screening alternative catalyst/ligand/base combinations may be necessary.[3]

-

Formation of Side Products: Homo-coupling of the boronic acid can be suppressed by using a different base or solvent. Proto-debromination (replacement of Br with H) suggests the need for a more efficient catalyst system to favor the desired cross-coupling pathway.[3]

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of immense value in the development of new therapeutic agents and functional materials.

-

Medicinal Chemistry: The biaryl motif generated through Suzuki coupling is a privileged structure found in countless biologically active molecules.[4] These structures are central to the development of inhibitors for various therapeutic targets, such as protein kinases and hormone receptors like estrogen receptor alpha (ERα).[8] The strategic placement of fluorine atoms can enhance drug-like properties, leading to improved efficacy and pharmacokinetic profiles.[1] The ability to rapidly generate a library of analogs by varying the boronic acid coupling partner is a powerful strategy in lead optimization campaigns.

-

Materials Science: The rigid, well-defined structures of these biaryl compounds make them attractive candidates for the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional organic materials. The electronic properties can be precisely tuned by the choice of the coupled aryl group.

Conclusion

This compound is more than just a chemical; it is a strategic platform for innovation. Its unique combination of a reactive bromine handle, property-enhancing fluorine atoms, and a modifiable ester group provides chemists with a powerful tool for constructing complex and diverse molecular architectures. The mastery of its derivatization, particularly through robust and versatile methods like the Suzuki-Miyaura cross-coupling, unlocks a vast chemical space populated with promising candidates for the next generation of pharmaceuticals and advanced materials. This guide serves as a foundational resource to empower researchers to harness the full synthetic potential of this remarkable scaffold.

References

- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5 - Benchchem. (URL: )

- Ethyl 2-bromo-3,4-difluorobenzo

- 1545707-03-6 | ethyl 2-amino-5-bromo-3,6-difluorobenzo

- Ethyl 2-bromobenzo

- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem. (URL: )

-

how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? - ResearchGate. (URL: [Link])

- 1309933-04-7 | Ethyl 3-bromo-2,6-difluorobenzo

- 1804909-80-5 | Ethyl 2-bromo-3,5-difluorobenzo

-

Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (URL: [Link])

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

- Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids - Benchchem. (URL: )

- Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde - Benchchem. (URL: )

- Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzo

-

Ethyl 2-bromobenzoate | C9H9BrO2 | CID 80186 - PubChem - NIH. (URL: [Link])

- CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google P

-

Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry - Semantic Scholar. (URL: [Link])

-

Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors - NIH. (URL: [Link])

Sources

- 1. Ethyl 2-bromo-3,4-difluorobenzoate | 1807172-17-3 | Benchchem [benchchem.com]

- 2. Ethyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors: design, regioselective synthesis, HMBC-NMR characterization, in silico molecular Docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Difluorination: A Technical Guide to Difluorinated Benzoates in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern drug discovery, a testament to the element's profound ability to modulate molecular properties.[1][2] Among the myriad of fluorinated motifs, the difluorinated benzoate core has emerged as a particularly powerful and versatile platform. This guide provides an in-depth technical exploration of the importance of difluorinated benzoates, moving beyond a simple catalog of applications to dissect the underlying physicochemical principles that render them invaluable. We will examine how the nuanced placement of two fluorine atoms on the benzoate ring can dramatically influence acidity, lipophilicity, metabolic stability, and target engagement. Through a synthesis of mechanistic insights, practical synthetic protocols, and case studies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this privileged scaffold.

The Foundational Role of Fluorine in Drug Design

Before delving into the specifics of difluorinated benzoates, it is crucial to appreciate the unique properties of fluorine that have cemented its role in medicinal chemistry. The substitution of hydrogen with fluorine, while seemingly a minor structural change, imparts a cascade of significant effects.[3]

-

Size and Electronegativity: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[3] This allows it to act as a "super-hydrogen," introducing powerful electronic effects with minimal steric penalty.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to the carbon-hydrogen (C-H) bond (~100 kcal/mol).[4] This inherent strength makes the C-F bond resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation. Strategically placing fluorine at a metabolically labile position can, therefore, block this pathway, increasing the drug's half-life and bioavailability.[5][6]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups.[7] This is a critical tool for optimizing a drug's ionization state at physiological pH (around 7.4), which in turn affects its solubility, membrane permeability, and ability to interact with its biological target.[2][8]

-

Conformational Control and Binding Affinity: Fluorine substitution can influence molecular conformation and lead to enhanced binding affinity with target proteins.[6][7] This can occur through favorable orthogonal dipolar interactions between the C-F bond and protein backbone carbonyls or other polar groups within the active site.[9]

The following diagram illustrates the logical flow from the fundamental properties of fluorine to its strategic application in drug discovery.

Caption: Logical flow from fluorine's properties to improved drug characteristics.

The Difluorinated Benzoate Core: A Privileged Scaffold

The benzoic acid moiety is a classic "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. When combined with difluorination, its utility is significantly amplified. The placement of two fluorine atoms exerts a powerful, synergistic electronic effect that is more pronounced than monofluorination.

Physicochemical Impact of Difluorination

The primary impact of adding two fluorine atoms to the benzoate ring, particularly ortho to the carboxylate group, is a substantial decrease in the pKa of the carboxylic acid. This is a direct result of the powerful inductive electron-withdrawing effect of the two fluorine atoms, which stabilizes the resulting carboxylate anion.

| Compound | pKa (approx.) | LogP (approx.) | Rationale for Change |

| Benzoic Acid | 4.2 | 1.87 | Baseline reference. |

| 2-Fluorobenzoic Acid | 3.27 | 1.93 | Single fluorine atom inductively withdraws electron density, stabilizing the conjugate base and increasing acidity. |

| 2,6-Difluorobenzoic Acid | 2.65 | 1.99 | Two ortho-fluorine atoms exert a strong, additive inductive effect, significantly lowering the pKa and making the acid much stronger. |

Causality Insight: Why is this pKa drop so important? A lower pKa means the molecule will be almost entirely deprotonated (ionized) at physiological pH. For an enzyme inhibitor, this negatively charged carboxylate can form a strong, charge-charge interaction (a salt bridge) with a positively charged residue (e.g., Arginine or Lysine) in the enzyme's active site, dramatically increasing binding affinity and potency.

Applications as Enzyme Inhibitors

The unique properties of difluorinated benzoates make them excellent candidates for designing enzyme inhibitors.[10] A notable example is their application in developing inhibitors for phosphodiesterase-4 (PDE4), an enzyme implicated in inflammatory diseases like asthma and COPD.[11]

In one study, a series of novel benzoic acid ester derivatives were synthesized as potent PDE4 inhibitors.[11] The research explored how modifications to the benzoic acid moiety could maximize inhibitory potency. This often involves creating structures where the difluorinated benzoate acts as a key recognition element that anchors the inhibitor within the enzyme's active site.

Similarly, studies on 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors have demonstrated their potential.[12] The pharmacokinetic profiles of these compounds were evaluated, showing that strategic fluorination could lead to compounds with suitable properties for further development.[12]

The diagram below illustrates a hypothetical binding mode for a difluorinated benzoate inhibitor.

Caption: Hypothetical binding of a difluorinated benzoate inhibitor in an active site.

Synthetic Strategies and Methodologies

The synthesis of difluorinated benzoates can be achieved through various routes, generally involving either direct fluorination of a pre-existing benzoic acid or building the molecule from a fluorinated precursor.[13] The choice of method depends on the availability of starting materials and the desired substitution pattern.

Representative Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic Acid